molecular formula C17H21NO2 B2799315 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one CAS No. 845651-57-2

4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one

Cat. No. B2799315
CAS RN: 845651-57-2
M. Wt: 271.36
InChI Key: MQHDJNYJZPAOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in animal models. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, who were screening for compounds that could promote the survival of neural stem cells.

Scientific Research Applications

Novel Synthesis Methods

A novel class of heteroaryl anionic synthons, including compounds structurally related to 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one, has been reported. These compounds were synthesized through a one-pot synthesis approach, yielding heteroaryl conjugates with potential utility in diverse chemical reactions. This synthesis pathway showcases the compound's role in facilitating the development of novel anionic scaffolds, which are crucial in synthetic chemistry for the creation of new molecules with potential applications in drug discovery and material science (Carmel Y. S., Begum N., L. P. N., & Suresh H., 2018).

Luminescent Materials

Compounds structurally related to 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one have been used in the synthesis of luminescent materials. For example, chroman derivatives have been synthesized and utilized in creating highly stable, fluorescent borondifluoride complexes. These complexes exhibit significant potential in the development of luminescent materials for applications such as organic light-emitting diodes (OLEDs) and other electronic and photonic devices (Singh R., Yadav M., Gupta R., Pandey R., & Pandey D. S., 2013).

Antimicrobial Activity

The antimicrobial properties of chromen-2-one derivatives, akin to 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one, have been explored, with some compounds showing promise against various bacterial strains. The synthesis of new chromene-3-carboxylates and their evaluation against bacterial and fungal strains highlight the potential use of these compounds in developing new antimicrobial agents. This indicates the broader applicability of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one derivatives in addressing microbial resistance (Reddy M., Rao Y. J., & Krupadanam G., 2015).

Electroluminescent Properties

Research into the electroluminescent properties of coumarin derivatives, which share a core structural similarity with 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one, has shown their utility in the fabrication of OLED devices. These compounds have been synthesized and tested as emitting layers in non-doped OLEDs, demonstrating their potential in improving the efficiency and color purity of OLED displays and lighting applications (Jung H., Lee H., Kang S., Shin D., Kay K., & Park J., 2017).

properties

IUPAC Name

4-(azepan-1-ylmethyl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-6-7-15-14(11-17(19)20-16(15)10-13)12-18-8-4-2-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHDJNYJZPAOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one

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